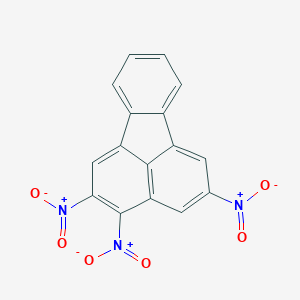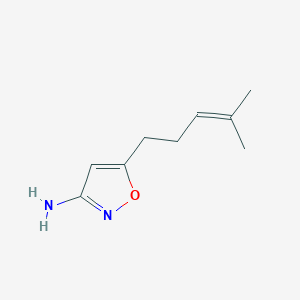
5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of isoxazoles, which are known to have various biological activities.
作用機序
The mechanism of action of 5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine is not fully understood. However, it has been suggested that it may act on the GABAergic system, which is involved in the regulation of neurotransmitter activity in the brain. It has also been suggested that it may have an effect on the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have analgesic effects by reducing pain sensitivity. Additionally, it has been studied for its potential use in the treatment of epilepsy, as it has been found to have anticonvulsant properties.
実験室実験の利点と制限
One advantage of using 5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine in lab experiments is its potential therapeutic properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its full potential as a therapeutic agent.
将来の方向性
There are several future directions for the study of 5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to study its potential use in the treatment of epilepsy. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic properties.
合成法
The synthesis of 5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine involves a multistep process. The first step is the condensation of 4-methylpent-3-en-1-ol with hydroxylamine hydrochloride to form 5-(4-Methylpent-3-en-1-yl)isoxazol-3-ol. This intermediate is then treated with thionyl chloride to form the corresponding chloride. Finally, the chloride is reacted with ammonia to obtain the desired product, 5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine.
科学的研究の応用
5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine has been studied for its potential therapeutic properties in various scientific research fields. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
CAS番号 |
119409-99-3 |
|---|---|
製品名 |
5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine |
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC名 |
5-(4-methylpent-3-enyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-7(2)4-3-5-8-6-9(10)11-12-8/h4,6H,3,5H2,1-2H3,(H2,10,11) |
InChIキー |
NZOCKZVCBPSGCC-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1=CC(=NO1)N)C |
正規SMILES |
CC(=CCCC1=CC(=NO1)N)C |
同義語 |
3-Isoxazolamine,5-(4-methyl-3-pentenyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



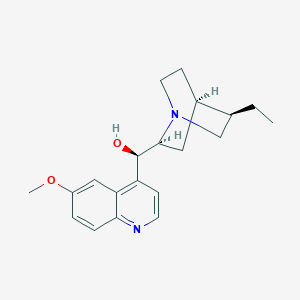
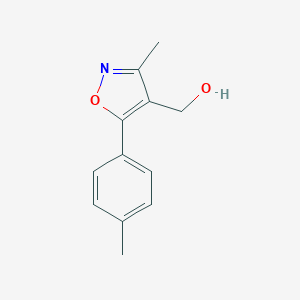

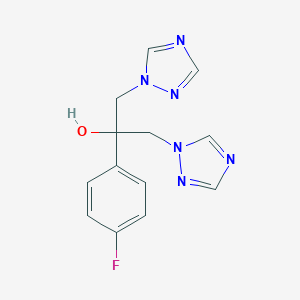

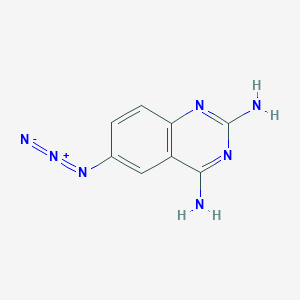
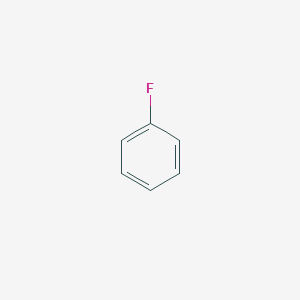
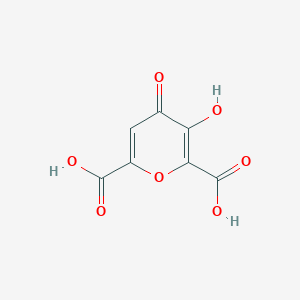
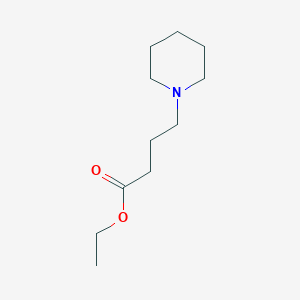
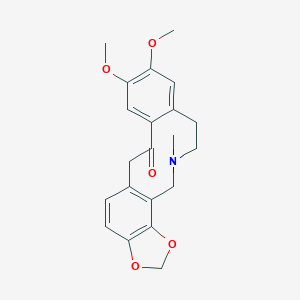
![6-[3-Acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-2-carboxy-4,5-dihydroxy-tetrahydropyran-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B45909.png)
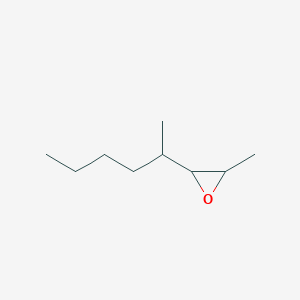
![Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate](/img/structure/B45912.png)
